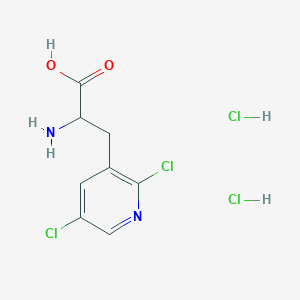
2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride” is a chemical compound with the CAS Number: 2253639-22-2. It has a molecular formula of C8H10Cl4N2O2 and a molecular weight of 307.98. The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8Cl2N2O2.ClH/c9-5-1-4 (7 (10)12-3-5)2-6 (11)8 (13)14;/h1,3,6H,2,11H2, (H,13,14);1H . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.53 . It is typically stored at room temperature . The compound is in powder form .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The synthesis of amino-functionalized compounds through various chemical reactions offers insights into the derivatization and functionalization of pyridine derivatives. For example, the preparation of amino acids from substituted cyanoacetic esters demonstrates the versatility of amino-functionalized pyridines in synthesizing biologically relevant molecules (Gagnon & Boivin, 1950).
Fluorescence Properties
- The study on the fluorescence properties of pyridine derivatives, where compounds were synthesized to evaluate their fluorescence, underscores the potential use of similar compounds in biochemical assays and as fluorescent probes (Frade et al., 2007).
Antimicrobial Activities
- Investigations into the antimicrobial activities of pyridine derivatives, where certain synthesized compounds showed considerable antibacterial activity, suggest that similar structures could be explored for their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Enzymatic Synthesis and Drug Development
- The enzymatic preparation of specific amino acids for drug synthesis highlights the utility of pyridine derivatives in pharmaceutical development. This approach offers a greener alternative to traditional chemical synthesis, emphasizing the relevance of such compounds in the development of new therapeutic agents (Chen et al., 2011).
Hydrogel Modification
- Modification of hydrogels through condensation reactions with amine compounds, including pyridine derivatives, points to the application of such chemicals in material science, particularly in the development of materials with enhanced properties for medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2.2ClH/c9-5-1-4(7(10)12-3-5)2-6(11)8(13)14;;/h1,3,6H,2,11H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPZVOALMHSABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC(C(=O)O)N)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
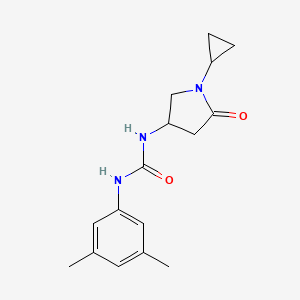

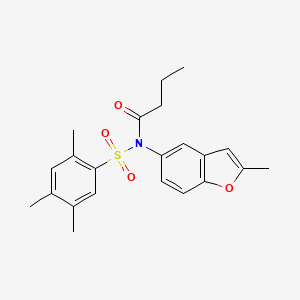
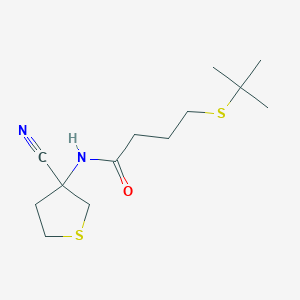


![(Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753859.png)


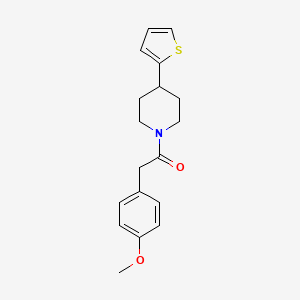

![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide](/img/structure/B2753864.png)
![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2753866.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2753867.png)
